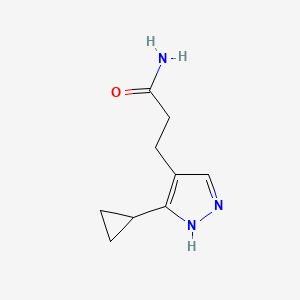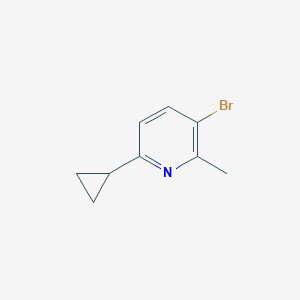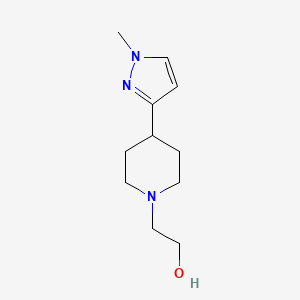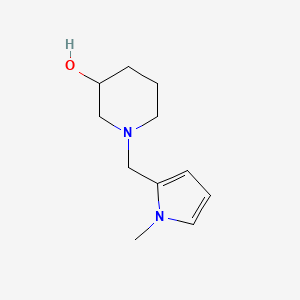
3-(3-cyclopropyl-1H-pyrazol-4-yl)propanamide
Overview
Description
3-(3-Cyclopropyl-1H-pyrazol-4-yl)propanamide, or 3-CPPA, is a cyclopropyl-substituted pyrazole amide with a wide range of applications in scientific research. It has been used in a variety of experiments, ranging from organic syntheses to biochemical and physiological studies.
Scientific Research Applications
3-CPPA has been used in a variety of scientific research applications, including organic synthesis, biochemical and physiological studies, and drug discovery. It has been used in the synthesis of a variety of compounds, including 3-cyclopropyl-1H-pyrazol-4-yl)propanamides, 3-cyclopropyl-1H-pyrazol-4-yl)propanamides, and 3-cyclopropyl-1H-pyrazol-4-yl)propanamides. It has also been used in biochemical and physiological studies to investigate the mechanism of action of various drugs and the effects of various compounds on the human body. In addition, 3-CPPA has been used in drug discovery to identify new compounds with potential therapeutic applications.
Mechanism of Action
The mechanism of action of 3-CPPA is still not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2). Inhibition of these enzymes can lead to the inhibition of inflammation, pain, and other physiological processes. In addition, 3-CPPA has been shown to interact with certain receptors, such as the cannabinoid receptor CB1, which may play a role in its mechanism of action.
Biochemical and Physiological Effects
3-CPPA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes, as well as the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2). In addition, 3-CPPA has been shown to reduce pain, inflammation, and other physiological processes.
Advantages and Limitations for Lab Experiments
3-CPPA has several advantages for use in laboratory experiments. It is relatively inexpensive, easy to synthesize, and has a wide range of applications. However, there are also some limitations to using 3-CPPA in laboratory experiments. It is not stable in aqueous solutions, and it can be difficult to accurately measure its concentration. In addition, it can be difficult to control the amount of 3-CPPA that is synthesized, as the reaction can be unpredictable.
Future Directions
There are several potential future directions for research on 3-CPPA. One potential direction is to further investigate its mechanism of action and biochemical and physiological effects. In addition, further research could be conducted to investigate the potential therapeutic applications of 3-CPPA, as well as to develop methods for more accurately measuring its concentration and controlling its synthesis. Finally, research could be conducted to investigate the potential toxic effects of 3-CPPA and to develop methods for its safe and effective use in laboratory experiments.
properties
IUPAC Name |
3-(5-cyclopropyl-1H-pyrazol-4-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c10-8(13)4-3-7-5-11-12-9(7)6-1-2-6/h5-6H,1-4H2,(H2,10,13)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JABSNRIBPRWMHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=NN2)CCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-(chloromethyl)-6-cyclobutyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482302.png)
![2-Cyclopropyl-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1482303.png)




![6-cyclopropyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482313.png)

![6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B1482316.png)
![(6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol](/img/structure/B1482317.png)
![6-phenyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B1482318.png)
![(3-Hydroxyazetidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B1482320.png)

![3-[2-(tert-butoxycarbonyl)-8-methyl-1,2,3,4-tetrahydro-5H-pyrido[4,3-b]indol-5-yl]propanoic acid](/img/structure/B1482322.png)